(Rac)-Hexestrol-d4
Description
Historical Context and Development
The development of hexestrol-d4 emerges from a rich historical foundation in synthetic estrogen research that began in the late 1930s. Hexestrol itself was first described by Campbell, Dodds, and Lawson in 1938, representing part of a revolutionary period in endocrinological chemistry. This era witnessed the synthesis of several nonsteroidal estrogens, including stilbestrol, hexestrol, and dienestrol, which were reported by Dodds and his research group in 1939. The original hexestrol was isolated from the demethylation products of anethole, marking a significant milestone in the synthesis of artificial hormonal compounds.
The evolution from hexestrol to its deuterated derivative hexestrol-d4 reflects the broader advancement in analytical chemistry and pharmaceutical research methodologies that occurred throughout the latter half of the 20th century. The incorporation of stable isotopes, particularly deuterium, into pharmaceutical compounds gained prominence as researchers recognized the enhanced analytical capabilities these modifications provided. The development of hexestrol-d4 specifically addressed the scientific community's need for more precise tracking and quantification methods in estrogen-related research studies.
The synthesis methodology for hexestrol-d4 involves sophisticated deuteration processes that typically utilize deuterium-labeled reagents through methods such as catalytic hydrogenation using deuterated hydrogen gas. This advanced synthetic approach represents the culmination of decades of refinement in isotopic labeling techniques, building upon the foundational work established during the initial synthesis of synthetic estrogens in the 1930s and 1940s.
Relationship to Hexestrol and Other Stilbene Estrogens
Hexestrol-d4 maintains the fundamental structural characteristics of its parent compound hexestrol while incorporating four deuterium atoms that replace specific hydrogen atoms in the molecular framework. Hexestrol, classified as a synthetic hydrogenated derivative of diethylstilbestrol, belongs to the stilbestrol group of nonsteroidal estrogens and exhibits strong affinity for estrogen receptors. The parent compound hexestrol demonstrates approximately 302% and 234% of the affinity of estradiol for the estrogen receptors alpha and beta, respectively, indicating its remarkable potency as an estrogenic agent.
The relationship between hexestrol-d4 and other stilbene estrogens can be understood through their shared structural foundation and biological mechanisms of action. Diethylstilbestrol, discovered in 1938 and introduced for medical use in 1939, represents the archetypal compound in this family of synthetic estrogens. These nonsteroidal estrogens, including hexestrol and its deuterated derivative, function through binding to estrogen receptors present in target tissues, leading to activation of downstream signaling pathways.
The deuterated modification in hexestrol-d4 preserves the essential pharmacological properties of the parent compound while providing enhanced analytical capabilities. The mechanism of action remains fundamentally similar to other estrogenic compounds, involving binding to estrogen receptors and subsequent activation that results in regulation of gene expression, cellular proliferation, and cellular differentiation. The stable isotope labeling facilitates precise quantification and tracking of the compound, contributing to improved understanding of estrogen-related mechanisms without interfering with the fundamental biological activity.
Comparative Analysis of Stilbene Estrogens
| Compound | Molecular Formula | Unique Characteristics | Estrogen Receptor Affinity |
|---|---|---|---|
| Hexestrol | C₁₈H₂₂O₂ | Non-deuterated synthetic estrogen | 302% and 234% of estradiol for alpha and beta receptors |
| Hexestrol-d4 | C₁₈H₁₈D₄O₂ | Deuterated derivative with enhanced stability | Similar to parent compound |
| Diethylstilbestrol | C₁₈H₂₀O₂ | Prototypical synthetic estrogen | High affinity, known carcinogenic properties |
| Estradiol | C₁₈H₂₄O₂ | Natural estrogen reference standard | Baseline reference (100%) |
Chemical Classification and Nomenclature
Hexestrol-d4 is formally classified as 4,4'-(1,2-dideuteroethyl-1,2-ethanediyl)bisphenol according to its systematic chemical nomenclature. The compound bears the Chemical Abstracts Service registry number 1189950-25-1 and possesses a molecular weight of 274.39 grams per mole. The molecular formula C₁₈H₁₈D₄O₂ reflects the incorporation of four deuterium atoms into the hexestrol backbone structure, specifically positioned at the 2,2,5,5 positions of the hexane chain.
The systematic nomenclature alternatively describes the compound as 4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol, emphasizing the precise positioning of the deuterium substitutions within the molecular architecture. This nomenclature system provides clear identification of the isotopic modifications while maintaining reference to the fundamental phenolic structure that characterizes the stilbene estrogen family.
The chemical structure features two hydroxylated benzene rings connected through a deuterated hexane bridge, maintaining the essential bisphenol configuration that enables estrogen receptor binding. The deuterium incorporation enhances the compound's analytical detectability through mass spectrometry techniques while preserving the fundamental chemical properties that define its classification as a synthetic nonsteroidal estrogen.
Chemical Properties of Hexestrol-d4
Significance in Scientific Research
Hexestrol-d4 occupies a crucial position in contemporary scientific research as a specialized analytical tool for investigating estrogen-related biological processes and metabolic pathways. The compound finds extensive application in studies examining estrogen receptor interactions, hormone metabolism, and endocrine disruption mechanisms. The stable isotope labeling provided by the deuterium incorporation enables researchers to conduct precise tracking and quantification studies that would be impossible with conventional analytical approaches.
Research applications encompass diverse fields including pharmaceutical development, environmental toxicology, and fundamental endocrinological research. Scientists utilize hexestrol-d4 in studies investigating the effects of estrogen deficiency and analyzing the complex interactions between synthetic estrogens and biological receptor systems. The compound serves as an internal standard in analytical methodologies, providing enhanced accuracy in quantitative measurements of estrogen-related compounds in biological matrices.
The enhanced stability conferred by deuterium incorporation makes hexestrol-d4 particularly valuable in long-term stability studies and metabolic tracking experiments. Research has demonstrated that the compound maintains its analytical utility across extended storage periods, with stability testing showing 91.8% retention after storage at 4°C for extended periods. This stability characteristic enables researchers to conduct longitudinal studies and maintain consistent analytical standards across extended experimental timeframes.
Recent research has expanded the application of hexestrol-d4 into studies examining the adverse effects of synthetic estrogens on reproductive health and cellular function. Investigations have utilized the compound to assess impacts on oocyte quality, mitochondrial function, and cellular signaling pathways. The precise tracking capabilities enabled by the deuterium labeling allow researchers to monitor the compound's distribution and metabolic fate in complex biological systems, providing insights that advance understanding of estrogen-related physiological and pathological processes.
The analytical advantages of hexestrol-d4 extend to its use in mass spectrometry applications, where the distinct mass signature provided by deuterium incorporation enables unambiguous identification and quantification even in complex biological matrices. This capability has made the compound an essential tool in pharmacokinetic studies and bioanalytical method development, supporting the advancement of estrogen-related pharmaceutical research and environmental monitoring applications.
Properties
IUPAC Name |
4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexestrol-d4 is synthesized through the deuteration of hexestrol. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods: Industrial production of hexestrol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexestrol-d4 undergoes various chemical reactions, including:
Oxidation: Hexestrol-d4 can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hexestrol-d4 can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of hexestrol-d4, which can be further analyzed for their chemical and biological properties .
Scientific Research Applications
Endocrine Research
Hexestrol-d4 is primarily utilized in endocrine research to study the mechanisms of estrogen action and receptor binding. Its deuterated form allows for enhanced tracking in biological systems due to its distinct mass properties.
Key Applications:
- Estrogen Receptor Binding Studies: Hexestrol-d4 serves as a reference compound in assays designed to evaluate estrogen receptor (ER) interactions. It helps in understanding the binding affinities of various compounds to ERs, which is crucial for assessing endocrine disruptors .
- Metabolic Studies: The use of deuterated compounds like hexestrol-d4 facilitates the investigation of metabolic pathways and the pharmacokinetics of estrogens in vivo. This is particularly important for understanding how synthetic estrogens behave differently than natural ones .
Toxicological Assessments
Hexestrol-d4 plays a significant role in toxicological assessments, particularly in evaluating the endocrine-disrupting potential of environmental chemicals.
Research Findings:
- High-Throughput Screening: In studies assessing estrogenic activity, hexestrol-d4 has been used as a positive control in high-throughput screening assays. These assays help identify potential endocrine disruptors among a wide array of environmental chemicals .
- Case Study Example: A study integrated hexestrol-d4 into a computational model evaluating the bioactivity of various chemicals against estrogen receptors. The model demonstrated high accuracy in predicting agonist activity, with hexestrol-d4 serving as a benchmark for comparison .
Agricultural Applications
In agricultural research, hexestrol-d4 is investigated for its effects on livestock growth and reproductive health.
Applications:
- Growth Promotion in Livestock: Hexestrol has been studied for its ability to increase weight gain in cattle. Research indicates that synthetic estrogens can enhance feed efficiency and growth rates .
- Reproductive Health Studies: The compound is also employed to explore the impacts of hormonal treatments on reproductive development and performance in livestock, providing insights into optimal management practices .
Table 1: Estrogen Receptor Binding Affinities
Table 2: Case Studies Utilizing Hexestrol-d4
Mechanism of Action
Hexestrol-d4 exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the transcription of multiple genes involved in the regulation of various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling does not alter the fundamental mechanism of action but enhances the stability and analytical performance of the compound .
Comparison with Similar Compounds
Table 1: Comparison of Hexestrol-d4 with Related Stilbenes
*Note: CAS numbers for deuterated compounds may vary by supplier and synthesis method.
Key Findings:
Isotopic Labeling: Hexestrol-d4 and DES-d6 are preferred in multi-residue LC–MS/MS methods due to their distinct mass shifts (Δm/z = +4 and +6, respectively), minimizing interference with non-deuterated analytes .
Stability and Storage: Hexestrol-d4 stock solutions (1 mg/mL in methanol) are stable at −18°C for six months, comparable to DES-d6 and DIE-d2 .
Toxicity : Safety data for Hexestrol-d4 are extrapolated from hexestrol, which is neurotoxic, hepatotoxic, and endocrine-disrupting. Proper handling (e.g., PPE, fume hoods) is critical .
Synthetic Variants : Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) offers higher isotopic purity for trace analysis but is costlier than Hexestrol-d4 .
Biological Activity
Hexestrol-d4 is a deuterated derivative of hexestrol, a synthetic nonsteroidal estrogen known for its high affinity for estrogen receptors. The incorporation of deuterium enhances the compound's stability and analytical performance, making it a valuable tool in various biological research applications. This article explores the biological activity of Hexestrol-d4, focusing on its mechanisms of action, applications in research, and comparative studies with other compounds.
Overview of Hexestrol-d4
Hexestrol-d4 retains the estrogenic properties of its parent compound while providing improved characteristics for scientific analysis. Its structure includes deuterium atoms that replace hydrogen atoms, which aids in distinguishing it from non-labeled compounds during analytical procedures.
Hexestrol-d4 functions primarily through binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a cascade of cellular responses, including:
- Gene Transcription : Activation of genes involved in cell proliferation, differentiation, and metabolism.
- Cell Signaling : Modulation of signaling pathways that influence various physiological processes.
The presence of deuterium does not alter the fundamental mechanism but enhances the compound's stability, allowing for more precise measurements in experimental settings .
Applications in Research
Hexestrol-d4 is utilized across multiple fields:
- Analytical Chemistry : Serves as a reference standard for the study of estrogenic compounds.
- Biological Studies : Employed in research on estrogen receptor binding and hormone metabolism.
- Pharmacokinetics : Used to investigate the metabolism and distribution of estrogenic drugs.
Binding Affinity
Research indicates that Hexestrol-d4 exhibits similar binding affinities to its non-deuterated counterpart. In studies comparing various synthetic estrogens, it was found that Hexestrol-d4 binds effectively to estrogen receptors without significant differences in affinity compared to other nonsteroidal estrogens like diethylstilbestrol and dienestrol .
Case Studies
- Antiviral Activity : A recent study identified Hexestrol as an inhibitor of Lassa virus entry. It was shown to inhibit viral replication with an IC50 ranging from 0.31 µM to 0.61 µM, suggesting potential therapeutic applications in viral infections .
- Pharmacokinetic Analysis : In studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), Hexestrol-d4 was used as an internal standard to quantify anabolic steroids in biological samples, demonstrating its utility in pharmacological research .
Q & A
Q. How can researchers validate the isotopic purity of Hexestrol-d4 in experimental setups?
Methodological Answer: Isotopic purity is critical for ensuring accurate quantification in mass spectrometry (MS). Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation ratios, complemented by high-resolution MS to detect isotopic impurities. Calibration curves using certified reference materials (CRMs) should be established to verify batch consistency .
Q. What methodological considerations are essential when using Hexestrol-d4 as an internal standard in LC-MS quantification?
Methodological Answer: Key considerations include:
- Matrix Effects : Assess ion suppression/enhancement by comparing analyte response in solvent vs. biological matrix.
- Stability : Verify Hexestrol-d4 stability under extraction conditions (e.g., pH, temperature).
- Concentration Matching : Ensure the internal standard’s concentration is within the linear range of the analyte. Validation should follow FDA/ICH guidelines for bioanalytical methods, including precision, accuracy, and recovery studies .
Q. What protocols ensure the stability of Hexestrol-d4 in long-term storage for pharmacokinetic studies?
Methodological Answer: Stability testing under varying conditions (e.g., -80°C, 4°C, room temperature) is required. Use accelerated degradation studies with LC-MS monitoring to assess hydrolytic, oxidative, and photolytic degradation. Data should be analyzed using Arrhenius kinetics to predict shelf life, with statistical validation via ANOVA for batch comparisons .
Advanced Research Questions
Q. How do deuterium substitutions in Hexestrol-d4 affect its metabolic stability compared to non-deuterated analogs?
Methodological Answer: Comparative studies using in vitro hepatocyte or microsomal assays are recommended. Quantify metabolic half-life (t½) via LC-MS and apply kinetic isotope effect (KIE) models to differentiate enzymatic vs. non-enzymatic degradation pathways. Statistical significance should be evaluated using paired t-tests with Bonferroni correction for multiple comparisons .
Q. What statistical approaches resolve discrepancies in Hexestrol-d4 recovery rates across biological matrices (e.g., plasma vs. tissue)?
Methodological Answer: Use multivariate analysis (e.g., principal component analysis) to identify matrix-specific confounding variables (e.g., lipid content, protein binding). Recovery data should be normalized to internal standards and analyzed via mixed-effects models to account for inter-subject variability. Outliers must be scrutinized for methodological errors (e.g., pipetting inaccuracies) .
Q. How can researchers optimize cross-disciplinary applications of Hexestrol-d4 in environmental toxicology studies?
Methodological Answer: Design experiments to evaluate Hexestrol-d4’s utility as a tracer in environmental samples (e.g., wastewater, soil). Use isotope dilution mass spectrometry (IDMS) for quantification and validate method robustness via spike-and-recovery experiments in representative matrices. Collaborate with ecotoxicologists to align protocols with ecological risk assessment frameworks .
Data Analysis and Contradiction Resolution
Q. What strategies address conflicting data on Hexestrol-d4’s solubility in polar vs. non-polar solvents?
Methodological Answer: Conduct solubility studies under controlled conditions (e.g., standardized shaking time, temperature) using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen solubility parameters to predict solvent compatibility and validate findings with differential scanning calorimetry (DSC) for phase behavior. Discrepancies may arise from impurities; thus, purity verification via HPLC is critical .
Q. How should researchers handle variability in Hexestrol-d4’s chromatographic retention times across laboratories?
Methodological Answer: Standardize chromatographic conditions (column type, mobile phase pH, gradient profile) using inter-laboratory validation protocols. Implement system suitability tests (SSTs) with retention time markers and assess inter-lab variability via coefficient of variation (CV) calculations. Harmonization efforts should reference guidelines from the International Council for Harmonisation (ICH) .
Ethical and Reproducibility Considerations
Q. What ethical frameworks apply when using Hexestrol-d4 in animal metabolism studies?
Methodological Answer: Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal welfare. Obtain institutional ethics committee approval and document dose optimization to minimize animal use. Data transparency, including raw LC-MS files and statistical scripts, is essential for reproducibility .
Q. How can researchers ensure reproducibility of Hexestrol-d4 quantification in multi-center studies?
Methodological Answer: Develop a standardized operating procedure (SOP) with detailed protocols for sample preparation, instrument calibration, and data analysis. Use CRMs and participate in proficiency testing programs. Data should be shared via open-access repositories with metadata annotations (e.g., MIAME guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
